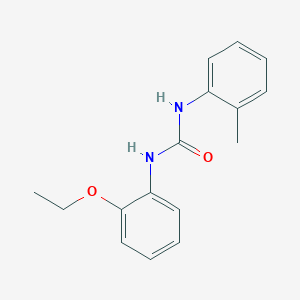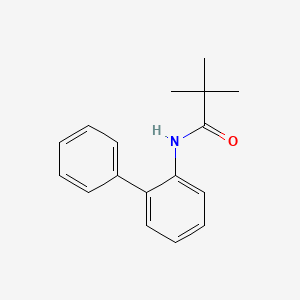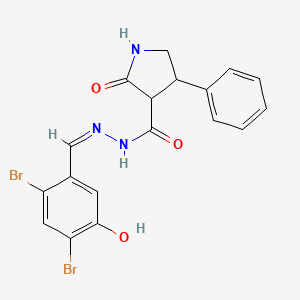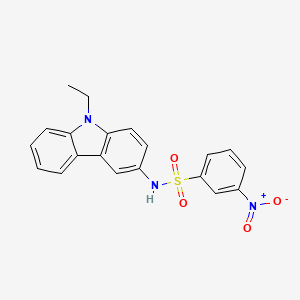
N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with ethoxy and methyl groups, respectively, connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-ethoxyaniline with 2-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction proceeds as follows:
-
Step 1: Formation of Isocyanate Intermediate
- 2-ethoxyaniline is treated with phosgene to form 2-ethoxyphenyl isocyanate.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen), temperature around 0-5°C.
-
Step 2: Urea Formation
- The 2-ethoxyphenyl isocyanate is then reacted with 2-methylaniline to form N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea.
- Reaction conditions: Room temperature, solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of safer carbonylating agents like triphosgene is preferred to minimize the hazards associated with phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
-
Oxidation: : The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
-
Reduction: : The urea linkage can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride, borane.
- Conditions: Anhydrous conditions, inert atmosphere.
-
Substitution: : The ethoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
- Common reagents: Halogens, nitrating agents.
- Conditions: Catalysts like iron(III) chloride for halogenation, sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and the study of electronic effects in aromatic systems.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of both ethoxy and methyl groups can influence its interaction with biological targets, making it a candidate for drug discovery studies.
Medicine
While specific medical applications may not be well-documented, compounds with similar structures have been explored for their potential as anti-inflammatory or anticancer agents. The urea linkage is a common motif in many biologically active molecules.
Industry
In the industrial sector, N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea can be used in the production of polymers, resins, and other materials where specific aromatic substitution patterns are desired.
Mécanisme D'action
The mechanism by which N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N’-methylurea: Lacks the ethoxy group, leading to different electronic and steric properties.
N-(2-methoxyphenyl)-N’-(2-methylphenyl)urea: Substitution of ethoxy with methoxy group, affecting solubility and reactivity.
N-(2-ethoxyphenyl)-N’-(4-methylphenyl)urea: Positional isomer with different substitution pattern on the aromatic ring.
Uniqueness
N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea is unique due to the specific combination of ethoxy and methyl groups on the aromatic rings. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-11-7-6-10-14(15)18-16(19)17-13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWPXRINJVQGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304182 | |
| Record name | ST50182108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-66-3 | |
| Record name | NSC164447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50182108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-ylthio)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3885748.png)



![[4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate](/img/structure/B3885784.png)
![2-methoxyethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B3885801.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3885803.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3885815.png)
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885824.png)
![3-(2-chlorophenyl)-5-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-4-isoxazolecarboxamide](/img/structure/B3885836.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885841.png)


